molecular formula C9H6BrNO B1278382 8-Bromoquinolin-2(1H)-one CAS No. 67805-67-8

8-Bromoquinolin-2(1H)-one

Cat. No. B1278382
CAS RN: 67805-67-8
M. Wt: 224.05 g/mol
InChI Key: HGJBIJWBYATVQY-UHFFFAOYSA-N
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Patent
US06821967B2

Procedure details

6 g (22.21 mmol) of N-(2-bromo-phenyl)-3-ethoxy-acrylamide are added batchwise to 30 ml of concentrated sulphuric acid (exothermic) and stirred for one hour. The reaction mixture is poured onto ice water and the precipitate formed is filtered off. The product is purified by column chromatography on silica gel (eluant: dichloromethane/ethyl acetate=3:1).
Name
N-(2-bromo-phenyl)-3-ethoxy-acrylamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:15])[CH:10]=[CH:11]OCC>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:8][C:9](=[O:15])[CH:10]=[CH:11]2

Inputs

Step One
Name
N-(2-bromo-phenyl)-3-ethoxy-acrylamide
Quantity
6 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)NC(C=COCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice water
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
The product is purified by column chromatography on silica gel (eluant: dichloromethane/ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=CC=C2C=CC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.